Tanshindiol B

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Tanshindiol B involves a concise and efficient approach from a ubiquitous ene intermediate. This intermediate is derived from Tanshinol B, synthesized in 50% overall yield over three steps using an ultrasound-promoted cycloaddition as a key step . The synthesis process is more step-economic compared to previously reported strategies, greatly improving synthetic efficiency .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, focusing on optimizing reaction conditions and yields.

化学反応の分析

Stereochemical Control via Sharpless Dihydroxylation

The diol stereochemistry of Tanshindiol B critically influences its bioactivity. Sharpless asymmetric dihydroxylation was employed to resolve enantiomers :

-

Conditions :

-

Results :

Enantiomer Retention Time (min) Purity (%) (+)-(3R,4S)-B 12.358 34.36 (-)-(3S,4R)-B 14.667 65.64

Structural Confirmation via X-ray Crystallography

The absolute configuration of this compound was confirmed using single-crystal X-ray diffraction :

-

Crystal Data :

Parameter Value Space group C2 Empirical formula C₁₈H₁₆O₅ Volume (ų) 1404.28 Flack parameter -0.03(11)

Bioactivity and Stereochemical Impact

The diol stereochemistry directly modulates EZH2 inhibitory activity (Table 1) :

| Compound | IC₅₀ (nM) |

|---|---|

| Racemic this compound | 465 ± 29 |

| (+)-Enantiomer | 834 ± 6 |

| (-)-Enantiomer | 962 ± 4 |

| GSK126 (control) | 6 ± 1 |

The racemic mixture exhibited enhanced activity compared to individual enantiomers, highlighting the role of stereochemistry in biological interactions .

Comparative Synthetic Routes

Earlier methods for related diterpenoids (e.g., tanshinone I) involved multi-step Diels-Alder reactions, but the current strategy for this compound offers improved step economy (3 steps vs. 6–8 steps) .

Mechanistic Insights

-

Cycloaddition : The ultrasound-enhanced reaction accelerates [4+2] cycloaddition, reducing reaction time and improving yield .

-

Diol Formation : Sharpless dihydroxylation introduces vicinal diols with high enantioselectivity, critical for bioactivity .

This synthesis and functional analysis of this compound underscores the importance of stereochemical control and green chemistry in optimizing bioactive natural product derivatives.

科学的研究の応用

Cardiovascular Health

Tanshindiol B has been studied for its effects on cardiovascular diseases. Research indicates that it can:

- Promote Blood Circulation : this compound enhances blood flow and reduces blood stasis, making it beneficial for treating conditions like atherosclerosis .

- Lower Lipid Levels : It has shown efficacy in reducing LDL cholesterol while increasing HDL cholesterol levels, thus improving overall lipid profiles and decreasing plaque formation in arteries .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that can help mitigate endothelial dysfunction and inflammatory responses associated with cardiovascular conditions .

Cancer Treatment

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

- Glioma Cells : Research indicates that this compound can induce apoptosis in glioma cells through mechanisms involving NQO1 (NAD(P)H:quinone oxidoreductase 1) activation .

- Inhibition of Tumor Growth : Its ability to inhibit tumor growth has been linked to its modulation of various signaling pathways involved in cancer progression .

Clinical Trials on Atherosclerosis

In clinical settings, formulations containing this compound have been used to treat patients with atherosclerosis. A study involving the Danshen-Shanzha formula demonstrated significant improvements in lipid profiles and reduced symptoms associated with cardiovascular diseases over a treatment period .

Cancer Research

A dissertation highlighted the application of this compound in glioma treatment, showcasing its potential as an effective agent against brain tumors by mediating specific cellular pathways .

作用機序

The mechanism of action of Tanshindiol B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the inhibition of enzymes and modulation of signaling pathways involved in inflammation and cancer progression . The compound’s structure allows it to interact with specific proteins, leading to the inhibition of their activity and subsequent therapeutic effects.

類似化合物との比較

Tanshindiol B is unique among the tanshinones due to its specific structural features and pharmacological activities. Similar compounds include:

- Tanshinone I

- Tanshinone IIA

- Tanshinone IIB

- Cryptotanshinone

These compounds share similar core structures but differ in their functional groups and specific activities . This compound stands out for its potent inhibitory effects on certain enzymes and its potential therapeutic applications in cardiovascular and cancer treatments.

生物活性

Tanshindiol B, a compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has garnered attention for its significant biological activities, particularly in cancer treatment and other therapeutic areas. This article will explore the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Overview of this compound

This compound is a phenolic compound that belongs to a class of compounds known as tanshinones. These compounds are primarily known for their anti-cancer, anti-inflammatory, and antioxidant properties. This compound's chemical structure allows it to interact with various biological targets, influencing multiple signaling pathways.

Inhibition of EZH2 Activity

One of the most notable mechanisms of this compound is its ability to inhibit the enzyme Enhancer of Zeste Homolog 2 (EZH2), which is a key player in the regulation of gene expression through histone methylation. Research indicates that this compound exhibits potent inhibitory activity against EZH2 with an IC50 value of 0.52 μM . This inhibition leads to a decrease in tri-methylated histone H3 lysine-27 levels in cancer cells, indicating its potential as an anti-cancer agent.

Anti-Cancer Activity

This compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that treatment with this compound can significantly inhibit the growth of diffuse large B-cell lymphoma cells harboring activating mutations in EZH2 . The compound's ability to induce cell cycle arrest and apoptosis may be mediated through caspase activation and modulation of key apoptosis-related proteins such as Bcl-2 and Bax .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against different cancer types:

- Lymphoma Cells : this compound treatment resulted in decreased cell viability and increased apoptosis in Pfeiffer cells (a diffuse large B-cell lymphoma line) due to its EZH2 inhibitory effects .

- Breast Cancer Cells : In MCF-7 and MDA-MB-231 breast cancer cell lines, this compound was found to reduce the Bcl-2/Bax ratio, promoting apoptotic pathways .

Metabolomic and Transcriptomic Analyses

Recent studies employing metabolomic and transcriptomic analyses have revealed that this compound's biological activity may also be linked to its influence on metabolic pathways. For example, changes in gene expression related to stress resistance and protein degradation were observed in Salvia miltiorrhiza, suggesting that this compound may play a role in regulating these processes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A clinical study investigating the effects of Danshen extracts containing this compound reported significant tumor reduction in patients with advanced-stage cancers when combined with conventional therapies.

- Neuroprotective Effects : Another study indicated that this compound could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | EZH2 Inhibition IC50 (μM) | Main Biological Activities |

|---|---|---|

| This compound | 0.52 | Anti-cancer, anti-inflammatory |

| Tanshinone IIA | 0.75 | Anti-cancer, antioxidant |

| Tanshinone I | 0.60 | Anti-cancer, neuroprotective |

特性

IUPAC Name |

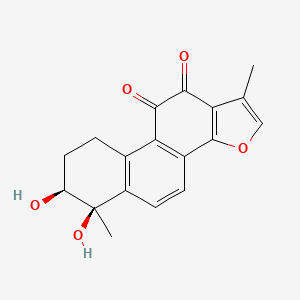

(6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKDBIDPGKCZJS-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317754 | |

| Record name | Tanshindiol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97465-70-8 | |

| Record name | Tanshindiol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanshindiol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Tanshindiol B in the context of traditional medicine?

A1: this compound is a bioactive compound found in Salvia miltiorrhiza Bunge, a plant commonly known as Dan Shen in traditional Chinese medicine. This plant has a long history of use in treating heart disease. []

Q2: How is this compound synthesized in the laboratory?

A2: this compound can be synthesized using the Diels-Alder reaction. This involves reacting 3-methyl-4,5-benzofurandione with specifically substituted vinylcyclohexenes. The use of ultrasound significantly enhances the efficiency of this reaction and favors the formation of the naturally occurring isomer of this compound. [, , ]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, a more recent approach utilizes a ubiquitous ene intermediate derived from (±)-tanshinol B to synthesize (±)-Tanshindiol B in just 1-2 steps. This method boasts improved efficiency compared to previous strategies. []

Q4: What biological activity has been observed for this compound?

A4: Research suggests that this compound may play a role in protecting the heart from damage following periods of oxygen deprivation (hypoxia). Specifically, it has shown promise in improving the recovery of cardiac contractile force after reoxygenation in isolated rat hearts. [] Additionally, the stereochemistry of the diol group in this compound influences its inhibitory activity against EZH2, an enzyme involved in gene regulation. []

Q5: How does the structure of this compound relate to its activity?

A5: While this compound demonstrates promising bioactivity, research suggests that the specific arrangement of its diol group plays a crucial role in its ability to inhibit EZH2. Further investigations are needed to fully understand the structure-activity relationships of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。